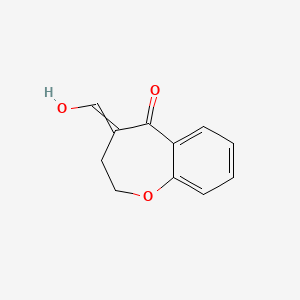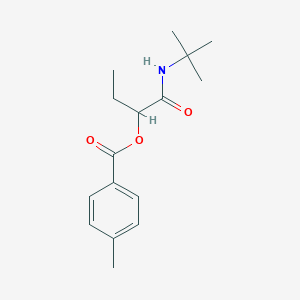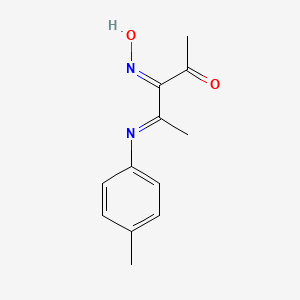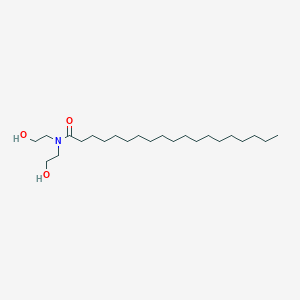
N,N-Bis(2-hydroxyethyl)nonadecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(2-hydroxyethyl)nonadecanamide is a chemical compound belonging to the class of fatty amides. It is characterized by the presence of two hydroxyethyl groups attached to a nonadecanamide backbone. This compound is known for its surfactant properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-hydroxyethyl)nonadecanamide typically involves the reaction of nonadecanoic acid with diethanolamine. The reaction is catalyzed by an acid catalyst such as orthophosphoric acid. The process involves heating the reactants to a temperature of around 140°C to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the product. The final product is then purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis(2-hydroxyethyl)nonadecanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form carboxylic acids.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The hydroxyethyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nonadecanoic acid and diethanolamine.
Reduction: Formation of nonadecanamine and ethanol.
Substitution: Formation of substituted amides with various alkyl groups.
Wissenschaftliche Forschungsanwendungen
N,N-Bis(2-hydroxyethyl)nonadecanamide has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Studied for its potential use in drug delivery systems due to its amphiphilic nature.
Medicine: Investigated for its potential use as an emulsifying agent in pharmaceutical formulations.
Industry: Used in the production of cosmetics, detergents, and lubricants due to its surfactant properties
Wirkmechanismus
The mechanism of action of N,N-Bis(2-hydroxyethyl)nonadecanamide is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, allowing for better mixing and interaction. This property is particularly useful in emulsification processes. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, enhancing the solubility and bioavailability of various compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Bis(2-hydroxyethyl)dodecanamide
- N,N-Bis(2-hydroxyethyl)oleamide
- N,N-Bis(2-hydroxyethyl)octanamide
Uniqueness
N,N-Bis(2-hydroxyethyl)nonadecanamide is unique due to its longer carbon chain compared to similar compounds. This longer chain imparts different physical and chemical properties, such as higher melting point and different solubility characteristics. These properties make it suitable for specific applications where longer chain length is advantageous .
Eigenschaften
CAS-Nummer |
82435-35-6 |
|---|---|
Molekularformel |
C23H47NO3 |
Molekulargewicht |
385.6 g/mol |
IUPAC-Name |
N,N-bis(2-hydroxyethyl)nonadecanamide |
InChI |
InChI=1S/C23H47NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)24(19-21-25)20-22-26/h25-26H,2-22H2,1H3 |
InChI-Schlüssel |
JKSXZOIESOSDRC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC(=O)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



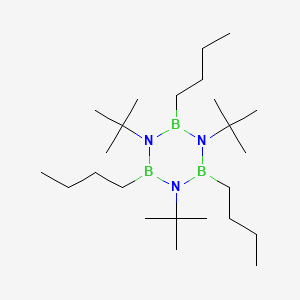

![(3,3-Dimethylbutane-1,1-diyl)bis[fluoro(dimethyl)silane]](/img/structure/B14411927.png)
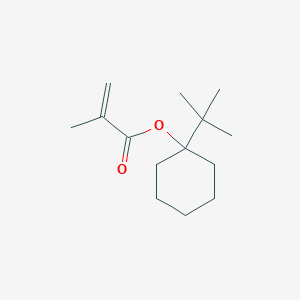

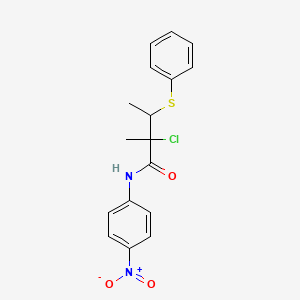
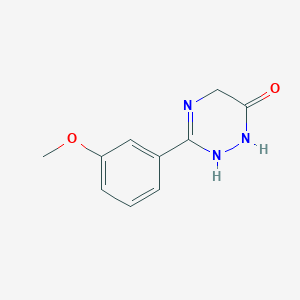
![Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B14411950.png)

